
N-(8-hydroxyquinolin-7-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(8-hydroxyquinolin-7-yl)acetamide is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound features a quinoline ring system with a hydroxyl group at the 8th position and an acetamide group at the 7th position. The unique structure of this compound allows it to exhibit various chemical and biological properties, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-hydroxyquinolin-7-yl)acetamide typically involves the acylation of 8-hydroxyquinoline. One common method is the reaction of 8-hydroxyquinoline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
N-(8-hydroxyquinolin-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 5 and 7.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
科学的研究の応用
N-(8-hydroxyquinolin-7-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry due to its ability to chelate metal ions.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer and antiviral activities.
Industry: Utilized in the development of metal ion sensors and fluorescent probes.
作用機序
The mechanism of action of N-(8-hydroxyquinolin-7-yl)acetamide involves its ability to chelate metal ions, which can disrupt various biological processes. The compound can form stable complexes with metal ions, inhibiting their availability for essential cellular functions. This chelation mechanism is particularly relevant in its antimicrobial and anticancer activities, where it can interfere with metal-dependent enzymes and pathways .
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its broad-spectrum antimicrobial activity.
N-(8-hydroxyquinolin-2-yl)acetamide: A structural isomer with different biological properties.
2-[(8-hydroxyquinolin-7-yl)(phenyl)methylamino]benzoic acid: A derivative with enhanced metal chelation properties.
Uniqueness
N-(8-hydroxyquinolin-7-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to chelate metal ions and form stable complexes makes it a valuable compound in various research fields, particularly in the development of metal ion sensors and therapeutic agents .
特性
分子式 |
C11H10N2O2 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC名 |
N-(8-hydroxyquinolin-7-yl)acetamide |
InChI |
InChI=1S/C11H10N2O2/c1-7(14)13-9-5-4-8-3-2-6-12-10(8)11(9)15/h2-6,15H,1H3,(H,13,14) |
InChIキー |
BIELRUGHIWSBGF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C2=C(C=CC=N2)C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


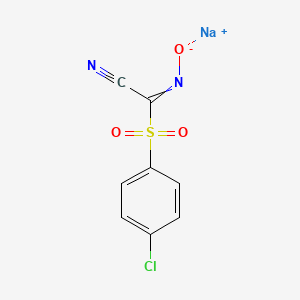
![(2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-piperidineethanol](/img/structure/B13863578.png)
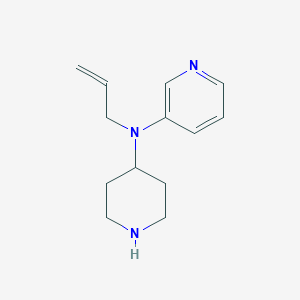
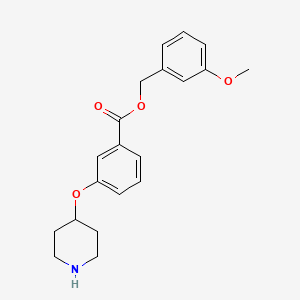

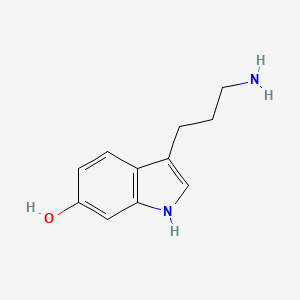
![(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13863620.png)

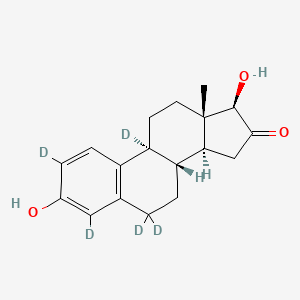

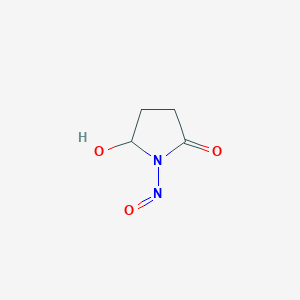

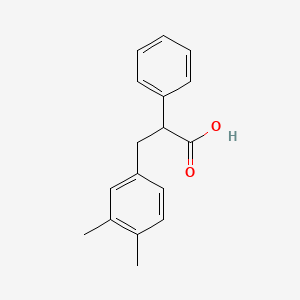
![3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-[3-amino-1-(cyclobutylmethyl)-2-hydroxy-3-oxopropyl]-3-[(2S)-2-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dime thyl-, (1R,2S,5S)-](/img/structure/B13863653.png)
